1-(2,4-Dichloro-phenyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 2,4-dichloroaniline with piperazine under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and a base such as sodium hydroxide to facilitate the reaction. The mixture is heated to a specific temperature, usually around 110-115°C, and maintained for a certain period to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and antidepressant activities.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Shares a similar dichlorophenyl group but differs in the presence of an imidazole ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
Uniqueness: 1-(2,4-Dichloro-phenyl)-piperazin-2-one is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10Cl2N2O |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
InChI Key |
QJHFPUMOOVTKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.